1-Bromo-2-ethoxy-3-vinylbenzene
Overview
Description
1-Bromo-2-ethoxy-3-vinylbenzene is an organic compound with a molecular formula of C10H11BrO. It has an average mass of 227.098 Da and a monoisotopic mass of 225.999313 Da .
Physical and Chemical Properties Analysis
This compound is likely a light yellow liquid . It is insoluble in water . The exact melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Electrochemical Reductions
The electrochemical reductions of similar compounds to 1-Bromo-2-ethoxy-3-vinylbenzene have been studied, with findings indicating the production of 1-nitro-2-vinylbenzene as a principal product in certain conditions. These studies provide insights into the electrochemical behavior and potential applications of this compound in producing derivatives through reduction processes (Du & Peters, 2010).
Synthetic Chemistry Applications
This compound and related compounds are used in synthesizing various organic molecules. For instance, the synthesis of juvenile hormone and β-sinensal involves reactions with compounds similar to this compound (Morizawa et al., 1984).
Potential in Medical Research
Research on compounds structurally similar to this compound has shown potential in inhibiting SARS-CoV-2, suggesting possible applications in medical research and antiviral drug development (El idrissi et al., 2021).
Polymerization and Biomedical Material Applications
Studies on derivatives of vinylbenzene, closely related to this compound, have led to the development of new cationic polyelectrolytes, which hold significance in polymer science and potential biomedical applications (Kataoka & Tsuruta, 1978).
Properties
IUPAC Name |
1-bromo-3-ethenyl-2-ethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-3-8-6-5-7-9(11)10(8)12-4-2/h3,5-7H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFZXSSGBVSJBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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